Heavy Atom Incorporation for X-ray and Halogen Bonding
The presence of a bromine atom at the 5-position of the thiophene ring in the target compound provides anomalous scattering for X-ray crystallography phase determination and enables halogen bonding interactions with biological targets. The closest non-halogenated analog, 3-amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one (CAS 1291487-57-4), lacks any halogen atom and therefore cannot support these functions . Similarly, 3-amino-4-phenyl-1-(3,4-dimethoxybenzyl)azetidin-2-one analogs lack both the sulfur heteroatom and the bromine [1].
| Evidence Dimension | Presence of heavy atom (Br) for X-ray anomalous dispersion and halogen bonding |
|---|---|
| Target Compound Data | Contains one bromine atom (exact mass 396.01 Da; monoisotopic mass includes ⁷⁹Br/⁸¹Br); bromine K-edge at 13.47 keV accessible at standard synchrotron beamlines |
| Comparator Or Baseline | 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one (CAS 1291487-57-4): zero halogen atoms; 3-amino-4-phenyl-1-(3,4-dimethoxybenzyl)azetidin-2-one: zero halogen atoms |
| Quantified Difference | Qualitative difference in anomalous scattering capability; bromine provides f'' ≈ 3.5 electrons at Cu Kα wavelength vs. negligible contribution from C, H, N, O, S |
| Conditions | Physical property derived from atomic composition; applicable in X-ray crystallography and in silico docking studies |
Why This Matters
For structural biology programs requiring experimental phase determination or for medicinal chemistry campaigns exploiting halogen bonding to improve target affinity, the bromine atom provides a functional advantage unavailable in non-halogenated C-4 aryl analogs.
- [1] Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Int. J. Mol. Sci. 2022, 23(1), 360. Describes general scaffold with variable C-4 substituents. View Source
